Cas no 1707609-69-5 (5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid)
5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid
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- Inchi: 1S/C9H7ClN2O3S/c1-15-6-2-7(16-8(6)9(13)14)12-4-5(10)3-11-12/h2-4H,1H3,(H,13,14)
- InChI Key: CDXNEGCZCVDOOK-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC(N2C=C(Cl)C=N2)=CC=1OC
5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509433-1g |
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylicacid |
1707609-69-5 | 97% | 1g |
$568 | 2023-03-10 |
5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid
Introduction to 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid (CAS No. 1707609-69-5)
5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1707609-69-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a thiophene core fused with a pyrazole ring, both of which are well-documented scaffolds in drug discovery due to their inherent bioactivity and structural versatility.
The molecular structure of 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid incorporates several key functional groups that contribute to its potential pharmacological properties. The presence of a chloro substituent on the pyrazole ring and a methoxy group on the thiophene ring introduces regions for possible hydrogen bonding, hydrophobic interactions, and electronic modulation, which are critical factors in determining binding affinity to biological targets. Additionally, the carboxylic acid moiety at the 2-position of the thiophene ring provides a site for further derivatization, enabling the synthesis of more complex analogs for drug development.
Recent advancements in computational chemistry and high-throughput screening have positioned this compound as a promising candidate for further investigation. Studies have indicated that derivatives of thiophene-pyrazole hybrids exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific arrangement of substituents in 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid may confer unique interactions with biological macromolecules, making it an attractive scaffold for structure-based drug design.
In the context of modern drug discovery, the synthesis and optimization of such heterocyclic compounds are often guided by insights from machine learning models that predict molecular properties and target binding affinities. The chloro-pyrazol moiety, in particular, has been identified as a key pharmacophore in several FDA-approved drugs, suggesting that 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid may serve as a valuable intermediate in developing novel therapeutic agents.
The methoxy-thiophene component of this compound adds another layer of complexity, as thiophene derivatives are known for their role in various pharmacological applications. For instance, methoxylated thiophenes have been explored for their potential in modulating enzyme activity and receptor binding. The combination of these structural elements in 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid (CAS No. 1707609-69-5) suggests that it may exhibit multiple modes of action, which could be advantageous in treating multifaceted diseases.
Current research is focusing on leveraging synthetic methodologies to access novel analogs of this compound with enhanced bioactivity and reduced toxicity. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex heterocyclic frameworks. These advances are particularly relevant given the increasing demand for targeted therapies that address specific pathological mechanisms.
The carboxylic acid functionality at the 2-position of the thiophene ring offers additional opportunities for chemical modification. For example, esterification or amidation can alter the solubility and metabolic stability of the compound, while conjugation with other bioactive molecules may enhance its therapeutic potential. Such modifications are often explored through combinatorial chemistry approaches, which allow for rapid diversification of molecular libraries.
From a medicinal chemistry perspective, understanding the electronic and steric effects imposed by the chloro-pyrazol and methoxy-thiophene substituents is crucial for optimizing lead compounds. Experimental data combined with computational modeling can provide insights into how these groups influence molecular interactions within biological systems. This knowledge is essential for designing molecules that not only bind tightly to targets but also exhibit favorable pharmacokinetic profiles.
The broader significance of 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid (CAS No. 1707609-69-5) lies in its potential to contribute to next-generation therapeutics. As drug development continues to evolve toward more personalized and precision medicine paradigms, compounds like this one serve as building blocks for tailored treatments. Their unique structural features make them suitable candidates for addressing unmet medical needs across various therapeutic areas.
In conclusion, 5-(4-Chloro-pyrazol-1-yl)-3-methoxy-thiophene-2-carboxylic acid represents a fascinating example of how structural complexity can translate into biological function. Its combination of known pharmacophores and versatile functional groups positions it as a valuable asset in pharmaceutical research. Continued exploration into its synthetic derivatives and biological activities will likely yield significant advancements in medicinal chemistry and drug discovery.
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